Dextran

描述

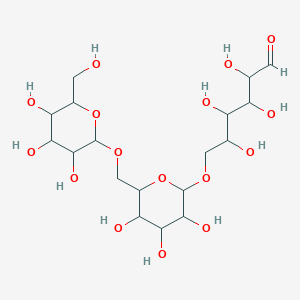

右旋糖酐是一种复杂的支链葡聚糖,一种由葡萄糖缩合而成的多糖。它最初是由路易·巴斯德在葡萄酒中发现的微生物产物。聚合物主链由葡萄糖单体之间的 α-1,6 糖苷键组成,分支来自 α-1,3 糖苷键。 这种独特的支链结构将右旋糖酐与糊精区分开来,糊精是一种由 α-1,4 或 α-1,6 糖苷键连接的直链葡萄糖聚合物 .

准备方法

右旋糖酐由乳酸杆菌科的某些乳酸菌从蔗糖中产生。物种包括明串珠菌和变形链球菌。产生的右旋糖酐的结构不仅取决于细菌的科和种,还取决于菌株。 它们通过使用乙醇从无蛋白提取物中分级沉淀来分离 .

在工业生产中,右旋糖酐通过微生物发酵合成。明串珠菌通常用于此目的。发酵过程包括通过葡聚糖蔗糖酶将蔗糖转化为右旋糖酐。 然后通过沉淀、过滤和透析等工艺纯化所得的右旋糖酐 .

化学反应分析

右旋糖酐会发生各种化学反应,包括氧化、还原和取代。

氧化: 右旋糖酐可以使用氧化剂(如高碘酸盐)氧化,高碘酸盐会裂解葡萄糖单元中的 C-C 键,导致形成醛基。

还原: 可以使用还原剂(如硼氢化钠)还原右旋糖酐,还原剂会将醛基转化为羟基。

这些反应中常用的试剂包括用于氧化的高碘酸盐、用于还原的硼氢化钠和用于取代的单氯乙酸。 从这些反应中形成的主要产物包括氧化右旋糖酐、还原右旋糖酐和取代右旋糖酐衍生物 .

科学研究应用

作用机制

右旋糖酐的作用机制取决于其应用。在医学上,右旋糖酐通过增加血管中的渗透压来充当血浆血容量扩充剂,这有助于维持血容量和血压。它还会与红细胞、血小板和血管内皮结合,增加它们的负电性,从而降低红细胞聚集和血小板粘附性。 这种抗血栓形成作用有助于预防血栓形成 .

在药物递送系统中,基于右旋糖酐的水凝胶和胶束封装治疗剂并以受控方式释放它们。 释放机制通常由 pH、温度或离子强度的变化触发,这些变化会导致右旋糖酐基质膨胀或降解,从而释放封装的药物 .

相似化合物的比较

属性

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864149 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dextran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-54-0 | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>254ºC | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Does the molecular weight of dextran vary?

A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including:

- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []

- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]

Q3: How does the molecular weight of this compound affect its application in drug delivery?

A3: this compound’s molecular weight plays a crucial role in drug delivery:

- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []

- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]

Q4: How is this compound used in affinity chromatography?

A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []

Q5: How does this compound interact with the immune system?

A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []

Q6: Does this compound interact with specific receptors?

A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []

Q7: How does this compound affect blood clotting?

A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]

Q8: Is this compound biodegradable?

A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]

Q9: What are potential future directions for this compound research?

A9: Research on this compound continues to explore its vast potential in diverse areas, including:

- Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []

- Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []

- Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, depending on the specific application, alternatives to this compound include:

- Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []

- Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []

- Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)